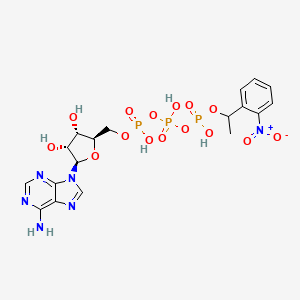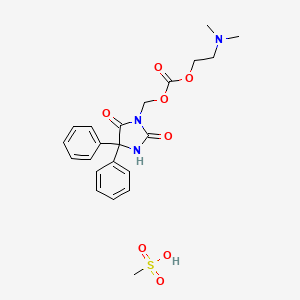
2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)-
説明
Synthesis Analysis
The synthesis of derivatives related to 2H-1-Benzopyran-2-one often involves multi-component reactions, leading to compounds with diverse biological activities. For instance, a study outlined the synthesis and structural characterization of diethyl-2-[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamido]pentanedioate, demonstrating the complexity of synthesizing benzopyran derivatives with trifluoromethyl groups (L. Ju, Ge Hongguang, & Luo Jiufu, 2015).
Molecular Structure Analysis
The determination of molecular structure is critical in understanding the interactions and potential applications of a compound. One study used two-dimensional heteronuclear chemical-shift correlated NMR techniques to elucidate the structure of 7-diethylamino-4-(1,2,3-triazol-1-yl)-2H-1-benzopyran-2-one derivatives (N. Sveshnikov & M. Kirpichenok, 1994).
Chemical Reactions and Properties
Chemical reactions involving 2H-1-Benzopyran-2-one derivatives highlight the reactivity of these compounds. For instance, the synthesis of trifluoromethyl-containing aromatic compounds through Diels–Alder reaction showcases the versatility of benzopyran derivatives in forming complex structures (I. Kondratov et al., 2015).
Physical Properties Analysis
The physical properties of 2H-1-Benzopyran-2-one derivatives, such as crystal structure and thermal behavior, are vital for their application in material science and pharmaceuticals. The synthesis and mesomorphic properties of a series of isoflavone derivatives, including 7-alkyloxy-3-[4'-(3-methylbutyloxyphenyl)-4H-1-benzopyran-4-one, highlight the influence of side chains on thermal and phase behavior (G. Yeap et al., 2008).
Chemical Properties Analysis
The chemical properties, particularly the reactivity and stability of 2H-1-Benzopyran-2-one derivatives, are crucial for their utilization in chemical syntheses and drug development. Studies exploring the reactivity of these compounds in cycloaddition reactions and their potential as substrates in organic syntheses provide insight into their chemical versatility (Kenta Tanaka et al., 2017).
科学的研究の応用
Antioxidant and Anti-inflammatory Properties
Chromones and their derivatives, including compounds structurally related to 2H-1-Benzopyran-2-one, have been identified for their significant antioxidant potential. The presence of a double bond, a carbonyl group in the chromone structure, and specific hydroxyl groups are crucial for radical scavenging activity. These properties contribute to their ability to delay or inhibit cell impairment, which leads to various diseases, showcasing their therapeutic potential in anti-inflammatory and antidiabetic treatments (Yadav et al., 2014).
Anticancer Applications
The compound's framework is also foundational in the synthesis of agents like Baicalein, which exhibits anti-cancer activities through its effects on cell proliferation, metastasis, apoptosis, and autophagy. This is particularly noted in the treatment of Hepatocellular Carcinoma (HCC), suggesting that derivatives of 2H-1-Benzopyran-2-one could be developed into novel anticancer drugs (Bie et al., 2017).
Supramolecular Chemistry and Nanotechnology
In the field of supramolecular chemistry, derivatives of 2H-1-Benzopyran-2-one are utilized for their ordering properties in nanotechnology and polymer processing applications. Their self-assembly into nanometer-sized rod-like structures stabilized by hydrogen bonding showcases their importance in the development of biomedical applications (Cantekin et al., 2012).
作用機序
Target of Action
Coumarin 481, also known as 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- or 7-Diethylamino-4-(trifluoromethyl)coumarin, is a derivative of coumarin, a class of compounds that have shown promise in the development of novel anticancer drugs .
Mode of Action
For instance, some coumarin derivatives inhibit the active form of GPIIb/IIIa complex on the membrane of the platelets, thus inhibiting platelet aggregation . Other coumarins bind to the overactive PARP and break it to poly (ADP-ribose), which destroys mitochondria and releases apoptosis-inducing factor .
Biochemical Pathways
Coumarins originate from the phenylpropanoid pathway in higher plants . They play a crucial role in defense against phytopathogens, response to abiotic stresses, regulation of oxidative stress, and probably hormonal regulation . The biosynthesis of coumarins involves multiple P450 enzymes . .
Pharmacokinetics
Coumarins in general undergo metabolism in the liver, where they are conjugated with glucuronic acid to form a more water-soluble compound that is readily excreted from the body in urine .
Result of Action
Coumarin derivatives have been associated with various biological and therapeutic properties, including anticancer effects . They have been found to decrease the side effects and increase the efficiency of cancer treatment .
Action Environment
The action of coumarin 481, like other coumarins, can be influenced by environmental factors. For instance, the fluorescence behavior of coumarins, which is used in fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection, can be influenced by the solvent used . .
特性
IUPAC Name |
7-(diethylamino)-4-(trifluoromethyl)chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3NO2/c1-3-18(4-2)9-5-6-10-11(14(15,16)17)8-13(19)20-12(10)7-9/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOXRDVWDLOHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C(=CC(=O)O2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1068358 | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41934-47-8 | |
| Record name | 7-(Diethylamino)-4-(trifluoromethyl)coumarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41934-47-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Coumarin 35 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041934478 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2H-1-Benzopyran-2-one, 7-(diethylamino)-4-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1068358 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-(diethylamino)-4-(trifluoromethyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.521 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | COUMARIN 35 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95QDK53WNS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



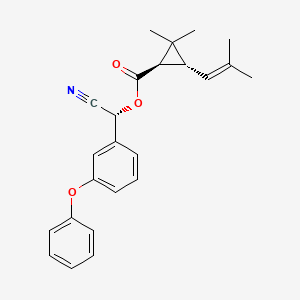
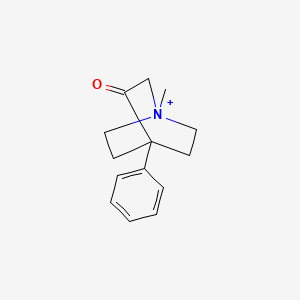
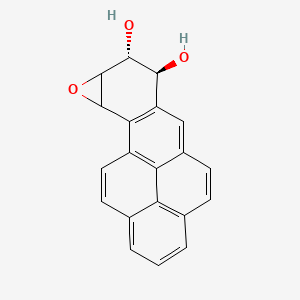


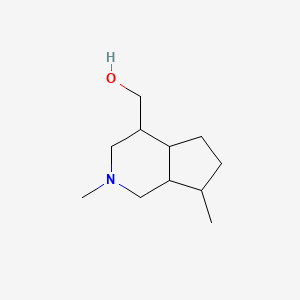
![3-Piperidinamine,N-[[2-methoxy-5-[5-(trifluoromethyl)-1H-tetrazol-1-yl]phenyl]methyl]-2-phenyl-,(2S,3S)-](/img/structure/B1217763.png)

